3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
CAS No.:
Cat. No.: VC14867660
Molecular Formula: C25H22ClN3O3
Molecular Weight: 447.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22ClN3O3 |
|---|---|
| Molecular Weight | 447.9 g/mol |
| IUPAC Name | 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
| Standard InChI | InChI=1S/C25H22ClN3O3/c1-31-14-21-24(16-4-3-5-18(26)10-16)25-27-13-20-22(29(25)28-21)11-17(12-23(20)30)15-6-8-19(32-2)9-7-15/h3-10,13,17H,11-12,14H2,1-2H3 |
| Standard InChI Key | CLPWOJAMQSNCPI-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN2C3=C(C=NC2=C1C4=CC(=CC=C4)Cl)C(=O)CC(C3)C5=CC=C(C=C5)OC |
Introduction
Overview of 3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
3-(3-chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex heterocyclic compound classified within the pyrazoloquinazolinone family. This compound exhibits a unique structural configuration that includes a fused pyrazolo and quinazolinone system, which is notable for its potential biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been explored:
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Reagents: Common reagents include aminoazoles and other heterocycles.
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Techniques: Microwave-assisted synthesis has been utilized to enhance reaction rates and yields.
Characterization methods often employed include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Mass Spectrometry (MS)
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Infrared Spectroscopy (IR)
Biological Activity and Applications
Research has indicated that compounds within the pyrazoloquinazolinone class, including this specific compound, may exhibit significant biological activities:
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Anticancer Properties: Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
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Mechanism of Action: The mechanism often involves interactions with specific biological targets such as enzymes or receptors, leading to inhibition of cell proliferation.
Research Findings
Recent studies have focused on the biological implications of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated selective cytotoxicity in cancer cell lines with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. |
| Study B | Investigated the compound's interaction with HSP90 and TRAP1 pathways, revealing its potential as an anticancer agent. |
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